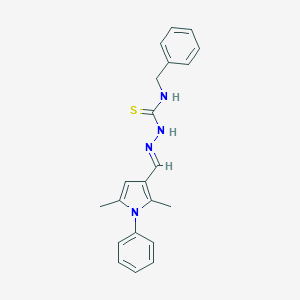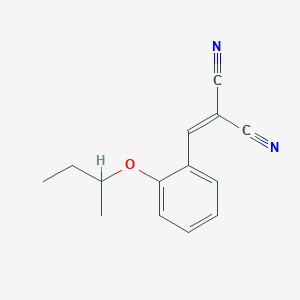
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde N-benzylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde N-benzylthiosemicarbazone is a complex organic compound with a unique structure that includes a pyrrole ring, a hydrazinecarbothioamide group, and a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde N-benzylthiosemicarbazone typically involves the condensation of a hydrazinecarbothioamide derivative with an aldehyde or ketone. The reaction is often carried out in the presence of a catalyst under reflux conditions to ensure complete conversion. The choice of solvent can vary, but common solvents include ethanol, methanol, or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde N-benzylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde N-benzylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde N-benzylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylcyclohexane: An organic compound with a similar hydrocarbon structure but different functional groups.
Intermetallic Compounds: These compounds share some structural similarities but differ significantly in their chemical properties and applications.
Uniqueness
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde N-benzylthiosemicarbazone is unique due to its combination of a pyrrole ring, hydrazinecarbothioamide group, and benzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C21H22N4S |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-benzyl-3-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H22N4S/c1-16-13-19(17(2)25(16)20-11-7-4-8-12-20)15-23-24-21(26)22-14-18-9-5-3-6-10-18/h3-13,15H,14H2,1-2H3,(H2,22,24,26)/b23-15+ |
Clé InChI |
CRTNVVVTWYWICT-HZHRSRAPSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC(=S)NCC3=CC=CC=C3 |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=S)NCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=S)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B328222.png)


![Methyl 2-chloro-5-({[(4-isopropoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B328229.png)
![3-Benzyl-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B328231.png)
![3-benzyl-5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B328234.png)
![3-benzyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B328235.png)
![(5E)-3-benzyl-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B328236.png)
![(5E)-3-benzyl-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B328237.png)
![(5E)-3-benzyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B328238.png)
![{4-[(1-Benzyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2,6-dibromophenoxy}acetic acid](/img/structure/B328240.png)
![3-Benzyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B328241.png)
![(5E)-3-benzyl-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B328242.png)
![(5E)-3-benzyl-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B328243.png)
